

# ENOblock as an Enolase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

ENOblock (also known as AP-III-a4) is a small molecule that has garnered significant interest as a modulator of the glycolytic enzyme enolase. Initially identified as a direct inhibitor of enolase activity, subsequent research has unveiled a more complex mechanism of action, suggesting its primary role may be in altering the non-glycolytic, or "moonlighting," functions of enolase. This technical guide provides an in-depth overview of ENOblock, consolidating key quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers in oncology, metabolic diseases, and drug discovery.

### **Chemical and Physical Properties**

ENOblock is a nonsubstrate analogue of enolase. Its chemical structure and key properties are summarized below.



| Property          | Value                                                                                                                                                       |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-4-((4-<br>((cyclohexylmethyl)amino)-6-((4-<br>fluorophenyl)methyl)amino)-1,3,5-triazin-2-<br>yl)amino)benzeneacetamide |
| Molecular Formula | C33H46FN7O4                                                                                                                                                 |
| Molecular Weight  | 631.76 g/mol                                                                                                                                                |
| CAS Number        | 1177827-73-4                                                                                                                                                |
| Appearance        | Solid                                                                                                                                                       |
| Solubility        | Soluble in DMSO                                                                                                                                             |

## **Quantitative Data**

The following tables summarize the key quantitative data associated with the biological activity of ENOblock from various studies.

**Table 2.1: In Vitro Efficacy** 

| Parameter                    | Cell Line        | Condition       | Value                      | Reference |
|------------------------------|------------------|-----------------|----------------------------|-----------|
| IC50 (Enolase<br>Inhibition) | Purified Enolase | Enzymatic Assay | 0.576 μΜ                   | [1][2][3] |
| Cell Viability<br>Inhibition | HCT116           | Normoxia        | Dose-dependent             | [2]       |
| Cell Viability<br>Inhibition | HCT116           | Нурохіа         | Higher than<br>normoxia    | [2]       |
| Invasion<br>Inhibition       | Cancer Cells     | Matrigel Assay  | Significant at<br>0.625 μΜ | [2]       |

Note: The direct inhibitory effect of ENOblock on enolase activity is contested. Some studies have been unable to replicate the inhibition of enolase enzymatic activity in vitro[4][5][6][7].



Table 2.2: In Vivo Efficacy

| Animal<br>Model       | Disease              | Dosage                  | Duration | Key<br>Findings                                                | Reference  |
|-----------------------|----------------------|-------------------------|----------|----------------------------------------------------------------|------------|
| Zebrafish             | Cancer<br>Metastasis | 10 μΜ                   | 96 hours | Reduced<br>cancer cell<br>dissemination                        | [2]        |
| db/db Mice            | Type 2<br>Diabetes   | 8 mg/kg and<br>12 mg/kg | 7 weeks  | Reduced<br>blood glucose<br>and LDL<br>cholesterol             | [8]        |
| High-Fat Diet<br>Mice | Obesity              | Not specified           | 8 weeks  | Reduced<br>body weight,<br>improved<br>metabolic<br>parameters | [1][9][10] |

### Mechanism of Action: A Tale of Two Hypotheses

The precise mechanism of action of ENOblock is a subject of ongoing scientific debate. Two primary hypotheses have emerged from the literature.

# Hypothesis 1: Direct Inhibition of Enolase Glycolytic Activity

The initial characterization of ENOblock identified it as a direct inhibitor of enolase, the glycolytic enzyme that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate. This inhibition would disrupt glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). The proposed downstream effects of this inhibition include a reduction in ATP production and the induction of apoptosis, potentially through the downregulation of the anti-apoptotic proteins AKT and Bcl-xL.

















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 5. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ENOblock inhibits the pathology of diet-induced obesity PMC [pmc.ncbi.nlm.nih.gov]
- 10. ENOblock inhibits the pathology of diet-induced obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ENOblock as an Enolase Inhibitor: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783846#enoblock-as-an-enolase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com